tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Description
This compound is a brominated and cyanated indene derivative bearing a tert-butyl carbamate group. Its structure features a bicyclic 2,3-dihydro-1H-inden core substituted with bromine at position 5 and a cyano group at position 1. The tert-butyl carbamate moiety enhances solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for targeted protein degradation or ligand design.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1-cyano-2,3-dihydroinden-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-14(2,3)20-13(19)18-15(9-17)7-6-10-8-11(16)4-5-12(10)15/h4-5,8H,6-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODLWUDPCQBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a series of cyclization reactions starting from suitable precursors.
Introduction of the Bromine Atom: Bromination of the indene moiety is carried out using bromine or other brominating agents under controlled conditions.
Addition of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Anti-inflammatory Properties
Compounds with similar functional groups have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce inflammation markers and inhibit pathways involved in inflammatory responses. This suggests a potential application for tert-butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of carbamate derivatives has been investigated in the context of neurodegenerative diseases like Alzheimer's disease. These compounds may exert protective effects against neurotoxicity by modulating oxidative stress and inflammatory responses in neuronal cells .
Case Study 1: Anticancer Activity
A study focusing on structurally related carbamates showed promising results against breast cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Carbamate A | MCF7 | 10 µM |
| Carbamate B | MDA-MB231 | 15 µM |
Case Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, a related compound demonstrated a significant reduction in inflammation compared to controls. The percentage inhibition was measured over a period of hours post-administration.
| Time Point | Control Edema (mm) | Treated Edema (mm) | Percentage Inhibition |
|---|---|---|---|
| 0 hours | 10 | 10 | 0% |
| 6 hours | 15 | 8 | 46.67% |
| 12 hours | 18 | 7 | 61.11% |
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Differences and Implications
Substituent Position and Reactivity: Bromine at position 5 (target compound) vs. 4 or 6 (CAS 2167214-26-6, 1414958-70-5) influences electrophilic aromatic substitution reactivity. For example, bromine at position 5 may direct further functionalization to adjacent positions .
Functional Group Variations: The absence of bromine in (R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903555-99-7) reduces steric bulk, possibly improving binding affinity in protein-ligand interactions .
Synthetic Yields and Purity :
- Compound 59f (5-bromo-6-fluoro analog) was synthesized with HRMS-confirmed purity, while tert-Butyl (4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 2167214-26-6) lacks detailed yield data .
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1414958-70-5) achieves 98% purity, suggesting optimized synthetic routes compared to lower-yield analogs like 27b (22% yield) .
Safety and Handling: The target compound’s cyano group may pose toxicity risks (e.g., H302: harmful if swallowed), similar to (R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (H302, H315, H319 hazards) . Brominated analogs (e.g., CAS 2167214-26-6) share warnings for skin/eye irritation (H315, H319), necessitating PPE during handling .
Biological Activity
tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current research findings and implications.
- Molecular Formula : C15H17BrN2O2
- Molecular Weight : 337.21 g/mol
- CAS Number : 2007219-82-9
The compound features a bromo-substituent and a cyano group, which are often associated with enhanced biological activity in medicinal compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-indan derivatives with isocyanates under specific conditions. A common method includes using palladium catalysts in N,N-dimethylformamide (DMF) at elevated temperatures to achieve desired yields, often around 47% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbamate derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 22.54 | Induction of apoptosis via caspase activation |
| A549 | 3.0 | Inhibition of cell cycle progression |
| MDA-MB-231 | 10.0 | Microtubule destabilization |
The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, demonstrating its potential as an anticancer agent .
The proposed mechanisms include:
- Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death.
- Microtubule Destabilization : It disrupts microtubule assembly, which is critical for cell division and proliferation .
In Vitro Studies
In vitro assays have demonstrated significant cytotoxic effects against cancer cells. For instance, treatment with this compound resulted in morphological changes indicative of apoptosis in MDA-MB-231 cells .
Study on Antitumor Efficacy
A recent publication explored the antitumor efficacy of various carbamate derivatives, including this compound. The study reported that this compound exhibited significant growth inhibition in human cancer cell lines compared to standard treatments like doxorubicin and erlotinib .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
